molecular formula C22H20N4O2S B2737595 N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1396864-67-7

N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2737595
CAS No.: 1396864-67-7
M. Wt: 404.49
InChI Key: KOTKXROQZKIJJK-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a fascinating compound with a complex chemical structure. This compound belongs to the pyrrole and oxadiazole family, known for their diverse biological activities and potential applications in medicinal chemistry. The intricate combination of these functional groups makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process:

  • Formation of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrrole-2-carboxamide: : This step includes the condensation of 3-phenyl-1,2,4-oxadiazole with pyrrole-2-carboxamide under controlled conditions.

  • Substitution with 4-(methylthio)benzyl:

Industrial Production Methods

Industrial production methods for this compound would typically involve:

  • Optimization of Reaction Conditions: : Industrial synthesis would focus on scaling up the reaction while maintaining the conditions that yield the highest purity and efficiency.

  • Continuous Flow Chemistry: : Use of continuous flow reactors to maintain consistent quality and to handle large volumes of reactants efficiently.

  • Purification Techniques: : Implementation of high-performance liquid chromatography (HPLC) and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The oxadiazole ring may undergo reduction under specific conditions, altering its pharmacological properties.

  • Substitution: : The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Use of electrophiles or nucleophiles depending on the reaction.

Major Products Formed

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Modified oxadiazole rings with altered electronic properties.

  • Substitution: : Various substituted derivatives depending on the substituents used.

Scientific Research Applications

N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide finds applications in several scientific fields:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules, serving as a probe in biochemical assays.

  • Medicine: : Investigated for its potential therapeutic effects, possibly acting as an inhibitor or modulator of specific enzymes or receptors.

  • Industry: : Utilized in the development of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets:

  • Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.

  • Pathways Involved: : It may modulate specific biochemical pathways, affecting cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-thiadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

  • N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-triazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

  • N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-imidazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Uniqueness

The uniqueness of N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide lies in its combination of functional groups, which imparts distinctive chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications in research and industry.

This is a very high-level overview, but it should give you a solid foundation. What are you exploring about this compound?

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-29-18-11-9-16(10-12-18)14-23-22(27)19-8-5-13-26(19)15-20-24-21(25-28-20)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTKXROQZKIJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC=CN2CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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